molecular formula C17H22N2O2 B5777227 N-[(4-nitrophenyl)methyl]adamantan-2-amine

N-[(4-nitrophenyl)methyl]adamantan-2-amine

Cat. No.: B5777227
M. Wt: 286.37 g/mol
InChI Key: SHYWTNMOPKSGIM-UHFFFAOYSA-N
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Description

N-[(4-nitrophenyl)methyl]adamantan-2-amine is a compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The presence of the 4-nitrophenylmethyl group further enhances the compound’s chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-nitrophenyl)methyl]adamantan-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-[(4-nitrophenyl)methyl]adamantan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Nitro-adamantane derivatives.

    Reduction: Amino-adamantane derivatives.

    Substitution: Halogenated or alkylated adamantane derivatives.

Mechanism of Action

The mechanism of action of N-[(4-nitrophenyl)methyl]adamantan-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.

Uniqueness

N-[(4-nitrophenyl)methyl]adamantan-2-amine is unique due to the presence of the 4-nitrophenylmethyl group, which imparts distinct chemical and biological properties compared to other adamantane derivatives .

Properties

IUPAC Name

N-[(4-nitrophenyl)methyl]adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-19(21)16-3-1-11(2-4-16)10-18-17-14-6-12-5-13(8-14)9-15(17)7-12/h1-4,12-15,17-18H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYWTNMOPKSGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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